2-(4-(Ethoxymethyl)-4-methylpiperidin-1-yl)propanoic acid

Lipophilicity ADME prediction Regioisomer differentiation

2-(4-(Ethoxymethyl)-4-methylpiperidin-1-yl)propanoic acid (CAS 2097950-41-7) is a piperidine-derived carboxylic acid with the molecular formula C12H23NO3 and a molecular weight of 229.32 g/mol. The compound features a gem-disubstituted piperidine core bearing both a 4-ethoxymethyl and a 4-methyl substituent, coupled to a 2-propanoic acid moiety at the N-1 position.

Molecular Formula C12H23NO3
Molecular Weight 229.32 g/mol
CAS No. 2097950-41-7
Cat. No. B1477345
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-(Ethoxymethyl)-4-methylpiperidin-1-yl)propanoic acid
CAS2097950-41-7
Molecular FormulaC12H23NO3
Molecular Weight229.32 g/mol
Structural Identifiers
SMILESCCOCC1(CCN(CC1)C(C)C(=O)O)C
InChIInChI=1S/C12H23NO3/c1-4-16-9-12(3)5-7-13(8-6-12)10(2)11(14)15/h10H,4-9H2,1-3H3,(H,14,15)
InChIKeyXFZLNIBNWILTFL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-(Ethoxymethyl)-4-methylpiperidin-1-yl)propanoic acid (CAS 2097950-41-7): A Gem-Disubstituted Piperidine-Carboxylic Acid Building Block for Medicinal Chemistry and SAR Exploration


2-(4-(Ethoxymethyl)-4-methylpiperidin-1-yl)propanoic acid (CAS 2097950-41-7) is a piperidine-derived carboxylic acid with the molecular formula C12H23NO3 and a molecular weight of 229.32 g/mol [1]. The compound features a gem-disubstituted piperidine core bearing both a 4-ethoxymethyl and a 4-methyl substituent, coupled to a 2-propanoic acid moiety at the N-1 position [2]. The piperidine nitrogen is tertiary, and the molecule contains a single chiral center at the α-carbon of the propanoic acid, yielding an undefined stereocenter count of 1 [1]. Its computed XLogP3 of -0.7 and topological polar surface area (TPSA) of 49.8 Ų indicate a balanced polarity profile suitable for both aqueous solubility and membrane permeability considerations [1]. The compound is commercially available through multiple suppliers (e.g., Life Chemicals, TRC) at ≥95% purity [3].

Why 2-(4-(Ethoxymethyl)-4-methylpiperidin-1-yl)propanoic acid Cannot Be Casually Substituted by Regioisomeric or Des-Ethoxymethyl Analogs


Although multiple piperidine-propanoic acid derivatives share the same core heterocycle, subtle structural variations profoundly impact computed physicochemical descriptors that govern solubility, permeability, and molecular recognition. The 2-substituted propanoic acid regioisomer (α-branched carboxylic acid) differs from its 3-substituted homolog (β-branched carboxylic acid) in both XLogP3 (-0.7 vs. -1.2) and rotatable bond count (5 vs. 6), which may translate into differential entropy penalties upon target binding [1][2]. The presence of the 4-ethoxymethyl substituent distinguishes this compound from simpler 4-methylpiperidine-propanoic acid analogs, conferring additional hydrogen bond acceptor capacity (HBA = 4 vs. 3) and a larger polar surface area (TPSA = 49.8 vs. 40.5 Ų) [3]. These differences are non-trivial in the context of structure–activity relationship (SAR) campaigns, where logP, TPSA, and conformational flexibility are key determinants of ADME properties and target engagement [4].

Quantitative Differentiation Evidence for 2-(4-(Ethoxymethyl)-4-methylpiperidin-1-yl)propanoic acid Against Closest Structural Analogs


Higher Computed Lipophilicity (XLogP3) Relative to the 3-Propanoic Acid Positional Isomer

The target compound, a 2-substituted (α-branched) propanoic acid, exhibits a computed XLogP3 of -0.7, compared to -1.2 for the 3-substituted (β-branched) positional isomer 3-(4-(Ethoxymethyl)-4-methylpiperidin-1-yl)propanoic acid (CAS 2098087-67-1) [1][2]. This 0.5 log unit difference indicates that the target compound is approximately 3.2-fold more lipophilic than its regioisomer, which may influence passive membrane permeability and non-specific protein binding profiles in cellular assays [3].

Lipophilicity ADME prediction Regioisomer differentiation

Reduced Conformational Flexibility (Fewer Rotatable Bonds) Compared to the 3-Propanoic Acid Positional Isomer

The target compound contains 5 rotatable bonds, whereas its 3-substituted regioisomer (CAS 2098087-67-1) contains 6 rotatable bonds [1][2]. The additional rotatable bond in the comparator arises from the ethylene spacer between the piperidine nitrogen and the carboxylic acid, which introduces an extra degree of conformational freedom. Fewer rotatable bonds in the target compound imply a lower entropic penalty upon receptor binding, a principle that has been exploited in the design of piperidine-based carboxylic acid MMP inhibitors where conformational pre-organization correlates with potency gains [3].

Conformational entropy Molecular recognition Ligand efficiency

Expanded Hydrogen Bond Acceptor Capacity and Polar Surface Area Compared to Des-Ethoxymethyl 4-Methylpiperidine Analog

Compared to the des-ethoxymethyl analog 2-(4-Methylpiperidin-1-yl)propanoic acid (CAS 915920-16-0), the target compound adds an ethoxymethyl ether substituent that increases the hydrogen bond acceptor count from 3 to 4 and expands the TPSA from 40.5 to 49.8 Ų [1][2]. This 9.3 Ų increase in polar surface area can enhance aqueous solubility while the added ether oxygen provides an additional hydrogen bond acceptor site for potential target interactions, a feature that has proven critical in piperidine-based carboxylic acid inhibitor design where the 4-substituent modulates both potency and selectivity profiles [3].

Hydrogen bonding Polar surface area Solubility modulation

Optimized Lipophilicity Window Relative to the 4-(Ethoxymethyl)-4-methylpiperidine Building Block (Parent Amine)

When compared to its parent amine building block, 4-(Ethoxymethyl)-4-methylpiperidine (CAS 1593970-49-0; XLogP3 = 1.2, TPSA = 21.3 Ų, HBA = 2), the target carboxylic acid derivative exhibits substantially altered physicochemical properties: XLogP3 shifts from 1.2 to -0.7 (Δ = -1.9 log units), and TPSA more than doubles from 21.3 to 49.8 Ų [1][2]. This transformation brings the compound into a more favorable drug-like property space for oral bioavailability according to commonly applied guidelines (e.g., TPSA < 140 Ų, XLogP3 between -0.4 and 5.6), while retaining the gem-disubstituted piperidine core that confers conformational constraint [3]. The carboxylic acid functionality also provides a synthetic handle for amide coupling, ester prodrug formation, or direct metal-chelation interactions with metalloenzyme active sites [4].

Lead-likeness Physicochemical property optimization Drug-likeness

Class-Level Evidence: Piperidine-Attached Carboxylic Acids as Privileged Scaffolds for MMP Inhibition

A landmark publication by Pikul et al. (J. Med. Chem. 2001) demonstrated that a novel series of piperidine-containing carboxylic acids potently inhibit MMP-2, -3, -8, -9, and -13 with low nanomolar IC50 values while sparing MMP-1 and MMP-7 [1]. The carboxylic acid moiety serves as a zinc-binding group (ZBG) that coordinates the catalytic Zn²⁺ ion in the MMP active site. The specific substitution pattern on the piperidine ring—including the nature and position of substituents—critically modulates isoform selectivity. The target compound, which incorporates both a 4-ethoxymethyl ether and a 2-propanoic acid group, represents a scaffold that may be further elaborated into potent MMP inhibitors. While direct activity data for CAS 2097950-41-7 against MMPs are not available in the public domain, the structural homology to the disclosed chemotype supports its utility as an advanced intermediate for MMP inhibitor discovery programs [1].

Matrix metalloproteinase inhibition Zinc-binding group Carboxylic acid pharmacophore

Recommended Application Scenarios for 2-(4-(Ethoxymethyl)-4-methylpiperidin-1-yl)propanoic acid Based on Quantitative Differentiation Evidence


Matched Molecular Pair Analysis for α- vs. β-Branched Carboxylic Acid SAR Studies

When conducting matched molecular pair (MMP) analysis to probe the effect of carboxylic acid attachment position on target binding, ADME, or selectivity, the target compound (α-branched, XLogP3 -0.7, RotB 5) and its 3-substituted regioisomer (β-branched, XLogP3 -1.2, RotB 6) form an ideal pair [1][2]. The 0.5 log unit difference in lipophilicity and one-rotatable-bond difference in conformational flexibility allow researchers to deconvolute the contributions of lipophilicity and entropy to biological activity within an otherwise identical molecular framework (C12H23NO3, MW 229.32). This is particularly valuable in lead optimization campaigns where fine-tuning of property space is required without altering molecular weight or heavy atom count [3].

Scaffold for Piperidine-Based MMP Inhibitor Library Synthesis

The piperidine-carboxylic acid chemotype has been validated as a privileged scaffold for matrix metalloproteinase (MMP) inhibition, with published low-nanomolar potency against MMP-2, -8, -9, and -13 [1]. The target compound provides a pre-functionalized scaffold with the requisite carboxylic acid zinc-binding group already installed at the N-1 position via the 2-propanoic acid linker. The 4-ethoxymethyl substituent serves as an additional vector for modulating MMP isoform selectivity, as the nature of the 4-substituent on the piperidine ring has been shown to critically influence potency and selectivity profiles [1]. Researchers can use this compound as a direct starting point for amide coupling, esterification, or further elaboration to generate focused MMP inhibitor libraries.

Physicochemical Property Optimization in Fragment-to-Lead Programs

For fragment-to-lead or property-guided optimization programs, the target compound offers a favorable balance of computed properties: XLogP3 = -0.7 and TPSA = 49.8 Ų place it comfortably within drug-like chemical space [1]. Compared to the parent amine building block (XLogP3 1.2, TPSA 21.3 Ų), the carboxylic acid derivative is significantly more polar and less lipophilic, making it a more suitable starting point for oral drug discovery where excessive lipophilicity is associated with promiscuity, poor solubility, and metabolic liabilities [2][3]. The compound can serve as a core scaffold for systematic exploration of substituent effects at the 4-position while maintaining the carboxylic acid handle for further derivatization.

Synthetic Intermediate Requiring Gem-Disubstituted Piperidine with Pendant Carboxylic Acid

In multistep synthetic routes, the target compound eliminates the need for a separate N-alkylation step of 4-(ethoxymethyl)-4-methylpiperidine with a 2-halopropanoic acid derivative, thereby reducing synthetic step count and improving overall process efficiency [1]. The compound is commercially available from multiple suppliers at ≥95% purity [2], enabling direct use in parallel synthesis, library production, or scale-up campaigns without the burden of in-house synthesis of this intermediate. The defined stereocenter at the α-carbon (though supplied as a racemate) provides a potential handle for chiral resolution or asymmetric synthesis if enantiopure material is required for downstream studies.

Quote Request

Request a Quote for 2-(4-(Ethoxymethyl)-4-methylpiperidin-1-yl)propanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.